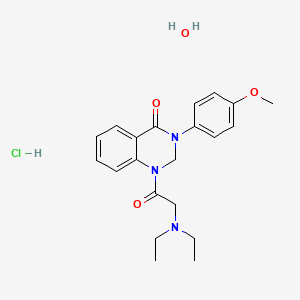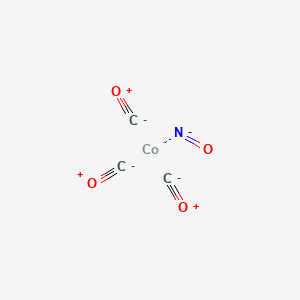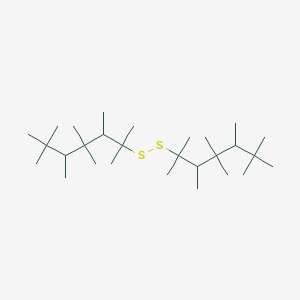
Di-tert-tetradecyl disulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-tetradecyl disulphide is an organic compound with the molecular formula C28H58S2. It is a disulphide, meaning it contains a bond between two sulfur atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-tetradecyl disulphide can be synthesized through the oxidation of tert-dodecylthiol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in the presence of a solvent like ethanol. The reaction conditions are usually mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar oxidation process but on a larger scale. The process involves the continuous addition of the oxidizing agent to a solution of tert-dodecylthiol, ensuring complete conversion to the disulphide. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-tetradecyl disulphide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiol.
Substitution: It can participate in substitution reactions where the disulphide bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to cleave the disulphide bond, including amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tert-dodecylthiol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Di-tert-tetradecyl disulphide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential role in biological systems, particularly in the formation and stabilization of protein structures.
Medicine: It is investigated for its potential therapeutic properties, including its use as an antioxidant.
Industry: It is used as a stabilizer in the production of polymers and as a vulcanizing agent in rubber manufacturing.
Mécanisme D'action
The mechanism by which di-tert-tetradecyl disulphide exerts its effects involves the cleavage of the disulphide bond, leading to the formation of reactive sulfur species. These reactive species can interact with various molecular targets, including proteins and enzymes, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-butyl disulphide
- Di-tert-pentyl disulphide
- Di-tert-hexyl disulphide
Comparison
Di-tert-tetradecyl disulphide is unique due to its longer alkyl chain, which imparts greater hydrophobicity and stability compared to shorter-chain disulphides. This makes it particularly useful in applications where stability and hydrophobic interactions are crucial.
Propriétés
Numéro CAS |
29962-83-2 |
|---|---|
Formule moléculaire |
C28H58S2 |
Poids moléculaire |
458.9 g/mol |
Nom IUPAC |
2-(2,3,4,4,5,6,6-heptamethylheptan-2-yldisulfanyl)-2,3,4,4,5,6,6-heptamethylheptane |
InChI |
InChI=1S/C28H58S2/c1-19(23(5,6)7)25(11,12)21(3)27(15,16)29-30-28(17,18)22(4)26(13,14)20(2)24(8,9)10/h19-22H,1-18H3 |
Clé InChI |
PUZFDZFKIPUGSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)C)C(C)(C)C(C)C(C)(C)SSC(C)(C)C(C)C(C)(C)C(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


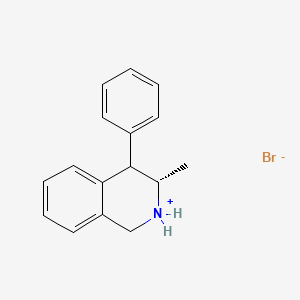
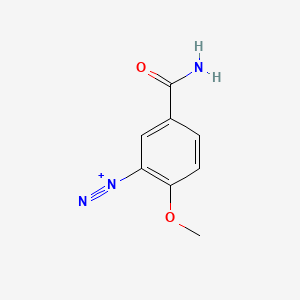
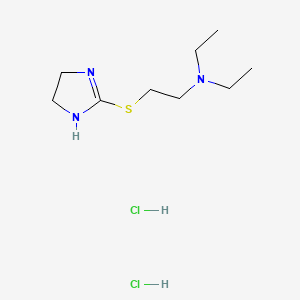
![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)

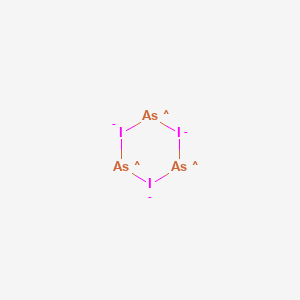
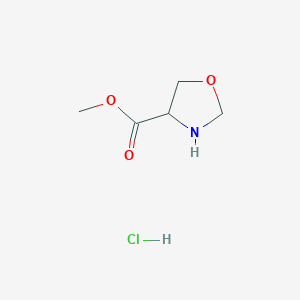
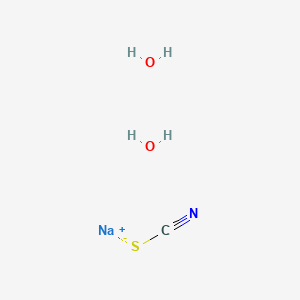
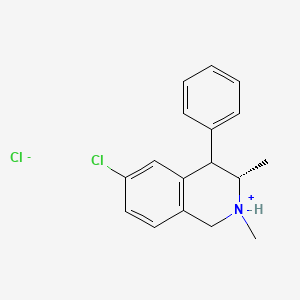
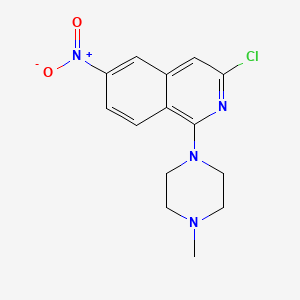
![[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate](/img/structure/B13735138.png)
